Naxagolide

Description

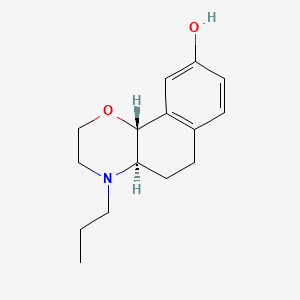

structure given in first source

Properties

IUPAC Name |

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSREICEMHWFAY-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236782 | |

| Record name | Naxagolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88058-88-2 | |

| Record name | Naxagolide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088058882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naxagolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAXAGOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z7E0X6OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naxagolide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naxagolide, also known as (+)-PHNO, is a potent and selective dopamine receptor agonist that has been investigated for its therapeutic potential in neurological disorders. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its interactions with dopamine and other monoamine receptors. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Dopamine D2 and D3 Receptor Agonism

This compound is a potent agonist at both the dopamine D2 and D3 receptors, with a notable selectivity for the D3 subtype.[1] Its high affinity for these receptors is the primary driver of its pharmacological effects. The drug is a naphthoxazine derivative and is structurally distinct from ergoline-based dopamine agonists.[1]

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity has been determined through radioligand binding assays. These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand that competes with the unlabeled drug for receptor binding. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Not Specified | 8.5 | [1] |

| Dopamine D3 | Not Specified | Not Specified | 0.16 | [1] |

Downstream Signaling: Inhibition of Adenylyl Cyclase

As a D2-like receptor agonist, this compound's binding to D2 and D3 receptors initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by this compound, the Gi/o protein inhibits the activity of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing gene expression and cellular function.

Expanded Receptor Profile

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at dopamine D2 and D3 receptors.

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D2 or D3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [3H]Spiperone).

-

This compound (test compound).

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of a competing ligand (e.g., haloperidol).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Adenylyl Cyclase Inhibition Assay

This protocol describes a general method to assess the functional agonism of this compound by measuring its ability to inhibit adenylyl cyclase activity.

Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.

Materials:

-

A stable cell line expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound (test compound).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the cAMP levels to a control (forskolin stimulation alone).

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) by fitting the data to a sigmoidal dose-response curve.

-

References

Naxagolide: A Technical Guide to its Dopamine D2 Receptor Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naxagolide, also known as (+)-PHNO, is a potent and selective dopamine receptor agonist with a high affinity for both D2 and D3 receptor subtypes.[1] Developed initially by Merck & Co. for the potential treatment of Parkinson's disease, it progressed to phase 2 clinical trials.[1][2] Despite its development being discontinued due to reasons of efficacy or toxicity, this compound remains a significant research tool for studying the dopaminergic system.[1] Chemically, it is a naphthoxazine derivative, structurally distinct from ergoline-based dopamine agonists.[1] This guide provides an in-depth technical overview of this compound's properties as a dopamine D2 receptor agonist, focusing on its binding affinity, signaling mechanisms, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The interaction of this compound with dopamine receptors has been quantified through various in vitro assays. The data highlights its high potency and selectivity profile.

Table 1: Binding Affinity of this compound

This table summarizes the equilibrium dissociation constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of this compound at dopamine receptors. Kᵢ values represent the intrinsic affinity of the compound for the receptor, while IC₅₀ values indicate the concentration required to inhibit 50% of a specific binding process (e.g., radioligand binding).

| Parameter | Receptor Subtype | Value (nM) | Species | Source |

| Kᵢ | Dopamine D2 | 8.5 | Not Specified | |

| Kᵢ | Dopamine D3 | 0.16 | Not Specified | |

| IC₅₀ | Dopamine D2-like | 23 | Rat (Striatum) | |

| IC₅₀ | Dopamine D2-like | 55 | Rat (Striatum) |

Note: The IC₅₀ values were determined using [³H]apomorphine (23 nM) and [³H]spiperone (55 nM) as radioligands, respectively. This compound demonstrates approximately 50-fold greater selectivity for the D3 receptor over the D2 receptor.

Table 2: Functional Efficacy of this compound

This compound acts as a full agonist at human D2L receptors. Functional efficacy is typically quantified by EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect). While described as a potent agonist, specific EC₅₀ and Eₘₐₓ values for this compound at the D2 receptor are not consistently detailed in publicly available literature. It has been noted to behave as a full agonist with potency at D2L receptors comparable to its actions at D3 receptors.

| Parameter | Receptor Subtype | Reported Effect |

| Efficacy | Dopamine D2L | Full Agonist |

Dopamine D2 Receptor Signaling Pathway

As a Gi/o-coupled G-protein coupled receptor (GPCR), the dopamine D2 receptor initiates a cascade of intracellular events upon agonist binding. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.

Beyond the canonical pathway, D2 receptor activation is also associated with the modulation of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively contribute to a reduction in neuronal excitability.

Experimental Protocols

The characterization of this compound's D2 receptor agonist properties relies on established in vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in D2 receptors (e.g., rat striatum) or membranes from cells heterologously expressing human D2 receptors (e.g., CHO-D2L cells) in an appropriate buffer. Centrifuge to pellet membranes and resuspend to a desired protein concentration.

-

Assay Components: In each well of a microplate, combine:

-

Receptor membranes.

-

A fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone).

-

Varying concentrations of this compound (test compound).

-

For non-specific binding (NSB) control wells, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM spiperone).

-

For total binding control wells, add vehicle instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

-

Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

-

[³⁵S]GTPγS Functional Assay

This functional assay directly measures the activation of G-proteins following receptor stimulation by an agonist. It relies on the principle that agonist binding promotes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the D2 receptor as described for the binding assay.

-

Assay Components: In a microplate, combine the following in an assay buffer containing MgCl₂ and GDP:

-

D2 receptor membranes.

-

Varying concentrations of this compound.

-

A fixed concentration of [³⁵S]GTPγS.

-

Basal control wells contain no agonist.

-

NSB control wells contain excess non-labeled GTPγS.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Separation & Detection: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS using rapid filtration, similar to the binding assay. Quantify radioactivity on the filters via scintillation counting.

-

Data Analysis:

-

Subtract NSB from all other readings.

-

Plot the specific [³⁵S]GTPγS binding (as a percentage of the maximum response to a reference full agonist like dopamine) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

cAMP Accumulation Functional Assay

This assay measures the functional consequence of D2 receptor-mediated Gi/o protein activation: the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., CHO-D2S cells) in a multi-well plate and grow to confluence.

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin. This elevates intracellular cAMP levels. The D2 agonist will inhibit this stimulation.

-

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

The data will show a reverse sigmoidal curve, demonstrating the inhibition of forskolin-stimulated cAMP production.

-

Fit the curve to determine the IC₅₀ value, which in this context represents the concentration of this compound that causes a 50% inhibition of the maximal adenylyl cyclase activity.

-

References

Naxagolide's Binding Affinity Profile: A D3 versus D2 Receptor Technical Analysis

For Immediate Release

This technical guide provides a detailed examination of the binding affinity of naxagolide for the dopamine D3 and D2 receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols for binding affinity determination, and visualizes relevant biological and experimental pathways. This compound, also known as PHNO, is a potent dopamine receptor agonist that has been a subject of significant interest in neuroscience research, particularly for its potential therapeutic applications in conditions like Parkinson's disease.

Executive Summary

This compound demonstrates a marked selectivity for the dopamine D3 receptor over the D2 receptor. Quantitative analysis reveals an approximately 50-fold higher affinity for the D3 subtype.[1] This preferential binding is a critical characteristic that influences its pharmacological profile and potential clinical utility. This guide presents the binding affinity data in a clear tabular format, details the standard methodology used to derive such data, and provides graphical representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| This compound | Dopamine D3 | 0.16 nM[1] |

| This compound | Dopamine D2 | 8.5 nM[1] |

Table 1: this compound Binding Affinity at Dopamine D2 and D3 Receptors.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of this compound's binding affinity for D2 and D3 receptors is primarily achieved through in vitro radioligand competition binding assays. This standard method allows for the precise measurement of a compound's ability to displace a known radiolabeled ligand from its receptor target.

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 and D3 receptors.

Materials:

-

Cell Membranes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human dopamine D2L or D3 receptor subtype.[2]

-

Radioligand: A high-affinity dopamine receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.[2]

-

Test Compound: this compound (unlabeled).

-

Non-specific Agent: A high concentration of a potent, unlabeled dopamine receptor antagonist (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.

-

Assay Buffer: Typically composed of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, with a pH of 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate bound from unbound radioligand.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.

Procedure:

-

Assay Plate Preparation: The assay is conducted in a 96-well plate format.

-

Incubation Mixture:

-

Total Binding: Wells contain the assay buffer, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and the cell membrane preparation.

-

Non-specific Binding (NSB): Wells contain the same components as the total binding wells, plus a high concentration of the non-specific agent to saturate the receptors.

-

Competition Binding: Wells contain the assay buffer, radioligand, cell membranes, and serial dilutions of this compound across a wide concentration range (e.g., 8-10 log units).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed multiple times with ice-cold assay buffer.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of this compound. A competition curve is generated by plotting the percent specific binding against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Visualizations

Signaling Pathway

Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G protein-coupled receptors (GPCRs). They primarily couple to the Gαi/o family of G proteins. Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow

The following diagram illustrates the sequential steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

References

The Agonist Radiotracer (+)-PHNO: A Technical Guide for Dopamine D2/D3 Receptor PET Imaging

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-4-propyl-9-hydroxynaphthoxazine, commonly known as (+)-PHNO, is a potent and selective agonist radiotracer for positron emission tomography (PET) imaging of dopamine D2 and D3 receptors. Labeled with carbon-11 ([11C]), --INVALID-LINK---PHNO has emerged as a valuable tool in neuroscience research and drug development. Its agonist properties allow for the specific visualization of the high-affinity state of D2 receptors (D2high), which is the functionally active state involved in signal transduction. Furthermore, (+)-PHNO exhibits a notable preference for D3 over D2 receptors, making it particularly useful for studying the role of D3 receptors in various neuropsychiatric disorders. This technical guide provides a comprehensive overview of (+)-PHNO as a PET radiotracer, including its binding characteristics, experimental protocols for its use, and its application in quantifying dopamine D2/D3 receptors in the living human brain.

Binding Characteristics and In Vitro Data

(+)-PHNO is a high-affinity agonist for both D2 and D3 receptors. In vitro studies have demonstrated its preference for the D3 receptor subtype. This D3-preferring characteristic is a key advantage of (+)-PHNO, as it allows for the in vivo assessment of a receptor population that has been historically challenging to image selectively.[1] The agonist nature of (+)-PHNO means it preferentially binds to the high-affinity state of the D2 receptor, providing a measure of the functionally active receptor population.[2] This is in contrast to antagonist radiotracers, which bind to both high- and low-affinity states of the receptor.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | D2 (high-affinity state) | 0.2-0.5 nM | |

| D3 | ~0.16 nM | ||

| In Vitro Selectivity | D3 vs. D2 | 30- to 50-fold higher affinity for D3 | |

| In Vivo Selectivity (Non-human primate) | D3 vs. D2 | 25- to 48-fold higher affinity for D3 |

Experimental Protocols

Radiosynthesis of 11C-PHNO

The radiosynthesis of --INVALID-LINK---PHNO is a multi-step process that requires specialized radiochemistry facilities. The most common method involves the N-alkylation of the despropyl precursor with [11C]propyl iodide or the acylation with [11C]propionyl chloride followed by reduction.

A typical synthesis workflow is as follows:

-

Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 via a cyclotron.

-

Synthesis of [11C]propionyl chloride: The [11C]CO2 is converted to [11C]propionic acid, which is then reacted with a chlorinating agent (e.g., thionyl chloride) to form [11C]propionyl chloride.

-

N-acylation: The despropyl precursor of (+)-PHNO is reacted with [11C]propionyl chloride to form the corresponding amide intermediate.

-

Reduction: The amide intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield --INVALID-LINK---PHNO.

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

-

Formulation: The purified --INVALID-LINK---PHNO is formulated in a physiologically compatible solution for intravenous injection.

The entire process, from production of [11C]CO2 to final formulation, is typically completed within 40-65 minutes due to the short half-life of carbon-11 (20.4 minutes). The radiochemical purity of the final product should be greater than 95%.

In Vivo PET Imaging Protocol

The following provides a general protocol for human PET imaging with --INVALID-LINK---PHNO. Specific parameters may vary based on the scanner and research question.

-

Subject Preparation: Subjects are typically fasted for at least 4 hours prior to the scan to minimize potential effects of glucose on dopamine levels.

-

Radiotracer Administration: A bolus injection of --INVALID-LINK---PHNO (typically around 330-360 MBq) is administered intravenously.

-

PET Data Acquisition: Dynamic PET data are acquired for 90-120 minutes following radiotracer injection.

-

Arterial Blood Sampling: For quantitative analysis, arterial blood sampling is often performed to measure the concentration of the radiotracer in plasma and its metabolites over time, which serves as the input function for kinetic modeling.

-

Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.

-

Data Analysis: The regional time-activity curves are extracted from the dynamic PET images. The binding potential (BPND), a measure of receptor density and affinity, is then calculated using various kinetic models, such as the simplified reference tissue model (SRTM) or a two-tissue compartment model (2TC), with the cerebellum typically used as a reference region.

Quantitative Data from Human PET Studies

--INVALID-LINK---PHNO PET has been used to quantify D2/D3 receptor availability in various brain regions. The test-retest variability of --INVALID-LINK---PHNO binding has been shown to be good, particularly in D2-rich regions.

| Brain Region | Test-Retest Variability of BPND (%) | D3 Receptor Fraction of BPND (%) | Reference |

| Caudate | 9% | 1% ± 13% | |

| Putamen | 9% | 0% ± 11% | |

| Globus Pallidus | 6% | 67% ± 13% | |

| Ventral Striatum | - | 26% ± 9% | |

| Substantia Nigra | 19% | 100% ± 21% | |

| Thalamus | 14% | 46% ± 54% | |

| Hypothalamus | 21% | - |

Note: D3 receptor fraction was estimated using a selective D3 antagonist.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that belong to the D2-like family. They are primarily coupled to inhibitory G proteins (Gi/o), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. While both receptors share this primary signaling pathway, they can also engage in other signaling mechanisms, including those involving β-arrestin and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK. The distinct intracellular trafficking properties of D2 and D3 receptors suggest they may employ different signaling mechanisms to regulate cellular processes.

Radiation Dosimetry

The radiation dose from a typical --INVALID-LINK---PHNO PET scan is comparable to other 11C-labeled radiotracers and is considered safe for human research. The mean effective dose is estimated to be approximately 4.5 µSv/MBq. The organs receiving the highest radiation dose are the liver, kidneys, and urinary bladder wall. These levels are well within the regulatory guidelines for human research studies, allowing for multiple scans in the same subject.

| Organ | Absorbed Dose (µSv/MBq) |

| Liver | 17.9 ± 3.9 |

| Kidneys | 14.3 ± 3.6 |

| Urinary Bladder Wall | 13.5 ± 3.7 |

| Effective Dose | 4.5 ± 0.3 |

Data from a study of 6 healthy subjects.

Conclusion

--INVALID-LINK---PHNO is a well-characterized and reliable PET radiotracer for the in vivo quantification of dopamine D2 and D3 receptors. Its agonist properties and preference for the D3 receptor subtype provide unique insights into the dopaminergic system that are not achievable with antagonist radiotracers. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of --INVALID-LINK---PHNO PET imaging in both basic and clinical research settings, ultimately contributing to a better understanding of the role of dopamine D2/D3 receptors in health and disease.

References

The Discovery and Initial Synthesis of Naxagolide: A Technical Overview

Introduction

Naxagolide, also known by its developmental code (+)-PHNO and as Dopazinol, is a potent and selective dopamine D2 and D3 receptor agonist.[1][2] Developed by Merck & Co. in the 1980s, it was investigated as a potential therapeutic agent for Parkinson's disease.[1][2][3] As a non-ergoline naphthoxazine derivative, this compound represented a novel chemical scaffold for the development of dopaminergic agents. Although it reached Phase 2 clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Development

This compound, or (+)-4-propyl-9-hydroxynaphthoxazine, was first described in the scientific literature in 1984. It emerged from research programs at Merck & Co. aimed at identifying novel, potent, and selective dopamine D2 receptor agonists for the treatment of Parkinson's disease. The discovery process involved the screening of a library of compounds for their ability to bind to dopamine receptors and elicit a functional response. The (+)-enantiomer of PHNO was identified as a particularly potent candidate and was selected for further development. Clinical investigations in the 1980s and 1990s explored its efficacy as both an oral and transdermal treatment for Parkinson's disease.

Mechanism of Action and Signaling Pathway

This compound is a direct-acting agonist at dopamine D2 and D3 receptors, with a notable selectivity for the D3 subtype. It exhibits a high affinity for the G-protein coupled D2 receptor, preferentially binding to its high-affinity state. As a D2-like receptor agonist, this compound's mechanism of action involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is characteristic of D2 receptor activation and is believed to mediate the therapeutic effects of dopaminergic agonists in Parkinson's disease. Furthermore, this compound has been shown to be a full agonist at human D4.4 and 5-HT1A receptors.

Pharmacological Profile

The pharmacological characteristics of this compound have been extensively studied, revealing its high potency and selectivity.

In Vitro Binding Affinities and Potency

This compound demonstrates high affinity for dopamine D2 and D3 receptors. It shows approximately 50-fold selectivity for the D3 receptor over the D2 receptor. The tables below summarize the in vitro binding affinities and functional potencies of this compound.

Table 1: Dopamine Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 8.5 |

| Dopamine D3 | 0.16 |

Table 2: In Vitro Functional Potency of this compound

| Assay | Species | Tissue | IC50 (nM) |

| [3H]apomorphine binding inhibition | Rat | Striatal membranes | 23 |

| [3H]spiperone binding inhibition | Rat | Striatal membranes | 55 |

In Vivo Potency and Efficacy

In vivo studies in animal models of Parkinson's disease demonstrated the potent dopaminomimetic effects of this compound.

Table 3: In Vivo Potency of this compound in Rodent Models

| Test | Species | Effect | ED50 (µg/kg, i.p.) |

| Hypothermia Induction | Mouse | Produces hypothermia | 13 |

| Postural Asymmetry | Mouse | Unilaterally caudectomized | 4 |

| Stereotypy Induction | Rat | Produces stereotypy | 10 |

| Contralateral Turning | Rat | 6-hydroxydopamine-lesioned | 5 |

| dOPA Accumulation Inhibition | Rat | γ-butyrolactone-treated | 11 |

Experimental Protocols

Initial Synthesis of this compound ((+)-PHNO)

A reported concise synthetic approach to (+)-PHNO involves the asymmetric transfer hydrogenation of racemic α-haloketones, which provides a method for achieving high diastereo- and enantioselectivities.

General Synthetic Workflow:

In Vitro Receptor Binding Assays

The binding affinities of this compound to dopamine receptors were determined using radioligand binding assays with rat striatal membranes.

-

Membrane Preparation: Striatal tissue from rats is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]apomorphine or [3H]spiperone) and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

The dopaminomimetic activity of this compound was assessed in various rodent models.

-

6-Hydroxydopamine (6-OHDA) Lesioned Rat Model:

-

Lesioning: Rats are unilaterally lesioned in the substantia nigra with 6-OHDA to create a model of Parkinson's disease.

-

Drug Administration: After a recovery period, this compound is administered intraperitoneally (i.p.).

-

Behavioral Assessment: The number of contralateral (away from the lesioned side) rotations is counted over a specified period. An increase in contralateral rotations is indicative of dopamine agonist activity.

-

-

Stereotypy in Rats:

-

Drug Administration: this compound is administered to rats.

-

Behavioral Observation: The animals are observed for stereotyped behaviors such as sniffing, licking, and gnawing, which are scored according to a standardized rating scale.

-

Conclusion

This compound ((+)-PHNO) is a historically significant dopamine D2/D3 receptor agonist that played a role in the exploration of non-ergoline structures for the treatment of Parkinson's disease. Its high potency and selectivity for the D3 receptor continue to make it a valuable tool in neuroscience research, particularly as a radiotracer for positron emission tomography (PET) imaging of the dopaminergic system. While its clinical development was halted, the study of this compound has contributed to the broader understanding of dopamine receptor pharmacology and the development of subsequent generations of dopaminergic drugs.

References

- 1. The efficacy of (+)-4-propyl-9-hydroxynaphthoxazine as adjunctive therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacologic profile of a novel potent direct-acting dopamine agonist, (+)-4-propyl-9-hydroxynaphthoxazine [(+)-PHNO] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Profile of Naxagolide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Naxagolide, also known as (+)-PHNO, is a potent and selective dopamine D2-like receptor agonist that was investigated for the treatment of Parkinson's disease. As a naphthoxazine derivative, it exhibits high affinity for the D2 and D3 dopamine receptors. Its mechanism of action centers on the activation of these receptors, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways. Despite promising preclinical and early clinical findings, the development of this compound was discontinued. This guide provides a comprehensive overview of its pharmacological profile, including its binding characteristics, signaling pathways, and a summary of its clinical development.

Mechanism of Action

This compound functions as a direct-acting agonist at dopamine D2 and D3 receptors.[1] Its therapeutic potential for Parkinson's disease stemmed from its ability to mimic the effects of dopamine in the brain, thereby compensating for the loss of dopaminergic neurons. The activation of D2-like receptors by this compound initiates a cascade of intracellular events, primarily through the Gαi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a key enzyme in the synthesis of the second messenger cyclic AMP (cAMP). The reduction in intracellular cAMP levels influences the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation state and activity of various downstream effector proteins.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's binding affinity and functional activity.

Table 1: this compound Binding Affinity for Dopamine Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |

| Dopamine D2 | 0.35 - 0.56 | --INVALID-LINK---PHNO | Canine brain striata homogenates | [2] |

| Dopamine D3 | ~20-40 fold lower than D2 | [11C]-(+)-PHNO | In vivo human brain | [3] |

| Dopamine D4 | No specific binding | --INVALID-LINK---PHNO | Canine brain striata homogenates | [2] |

| Dopamine D5 | No significant affinity | - | - | [4] |

Note: Ki values can vary depending on the experimental conditions, including the radioligand and tissue/cell source used.

Table 2: this compound In Vitro Functional Activity

| Assay | Parameter | Value (nM) | Cell Line/Tissue | Reference |

| [3H]apomorphine binding inhibition | IC50 | 23 | Rat striatal membranes | |

| [3H]spiperone binding inhibition | IC50 | 55 | Rat striatal membranes | |

| Adenylyl Cyclase Inhibition | EC50/IC50 | Data not available | - | - |

Signaling Pathways

The activation of D2-like receptors by this compound triggers a complex network of intracellular signaling pathways. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase. However, D2 receptor activation also leads to the modulation of ion channels and can engage β-arrestin-dependent signaling cascades.

Dopamine D2 Receptor Signaling Cascade

Caption: this compound-induced D2 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of this compound for dopamine receptors.

1. Materials:

- Cell Membranes: Membranes prepared from cells expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells) or from brain tissue homogenates (e.g., striatum).

- Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]spiperone for D2 receptors).

- Test Compound: this compound hydrochloride.

- Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol).

- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.

- Scintillation Fluid.

- Glass Fiber Filters.

2. Procedure:

- Prepare serial dilutions of this compound.

- In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound or the non-specific binding control.

- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding as a function of the log concentration of this compound.

- Fit the data using a non-linear regression model to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Prepare [label="Prepare Serial Dilutions\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

Incubate [label="Incubate Membranes,\nRadioligand & this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Filter[label="Filter to Separate\nBound & Free Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"];

Wash [label="Wash Filters", fillcolor="#F1F3F4", fontcolor="#202124"];

Count [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyze [label="Data Analysis:\nIC50 → Ki Calculation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Start -> Prepare [color="#5F6368"];

Prepare -> Incubate [color="#5F6368"];

Incubate -> Filter[color="#5F6368"];

Filter -> Wash [color="#5F6368"];

Wash -> Count [color="#5F6368"];

Count -> Analyze [color="#5F6368"];

Analyze -> End [color="#5F6368"];

}

Caption: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Functional Assay (cAMP Accumulation Assay)

This protocol describes a method to measure the inhibitory effect of this compound on adenylyl cyclase activity.

1. Materials:

- Cell Line: A cell line expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

- Test Compound: this compound hydrochloride.

- Stimulating Agent: Forskolin (to stimulate adenylyl cyclase).

- Phosphodiesterase Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

- Lysis Buffer.

- cAMP Assay Kit: (e.g., ELISA or HTRF-based).

2. Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.

- Pre-treat the cells with the phosphodiesterase inhibitor (IBMX) for a short period.

- Add varying concentrations of this compound to the wells.

- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

- Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

- Lyse the cells to release intracellular cAMP.

- Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

3. Data Analysis:

- Plot the measured cAMP levels as a function of the log concentration of this compound.

- Fit the data using a non-linear regression model to determine the IC50 or EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Seed_Cells [label="Seed D2R-expressing\nCells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"];

Pretreat [label="Pre-treat with\nPhosphodiesterase Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"];

Add_this compound [label="Add Varying Concentrations\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

Stimulate [label="Stimulate with Forskolin", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"];

Lyse_Cells [label="Lyse Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Measure_cAMP [label="Measure cAMP Levels\n(e.g., ELISA, HTRF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analyze [label="Data Analysis:\nIC50/EC50 Determination", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Start -> Seed_Cells [color="#5F6368"];

Seed_Cells -> Pretreat [color="#5F6368"];

Pretreat -> Add_this compound [color="#5F6368"];

Add_this compound -> Stimulate [color="#5F6368"];

Stimulate -> Incubate [color="#5F6368"];

Incubate -> Lyse_Cells [color="#5F6368"];

Lyse_Cells -> Measure_cAMP [color="#5F6368"];

Measure_cAMP -> Analyze [color="#5F6368"];

Analyze -> End [color="#5F6368"];

}

Caption: Workflow for a cAMP accumulation functional assay.

Clinical Development and Discontinuation

This compound was advanced into Phase II clinical trials for the treatment of Parkinson's disease. However, its development was ultimately discontinued. While specific, detailed results from these trials are not widely published, the discontinuation was likely due to a combination of factors that can include insufficient efficacy in treating motor symptoms, an unfavorable side-effect profile, or strategic business decisions by the developing company. Common reasons for the discontinuation of investigational drugs in this therapeutic area include gastrointestinal side effects, lack of significant improvement in motor function compared to existing therapies, or the emergence of safety concerns.

Conclusion

This compound is a potent dopamine D2/D3 receptor agonist with a well-defined in vitro pharmacological profile. Its mechanism of action through the inhibition of adenylyl cyclase and modulation of other signaling pathways provided a strong rationale for its investigation as a treatment for Parkinson's disease. Despite its promising preclinical characteristics, the discontinuation of its clinical development highlights the challenges in translating in vitro potency to in vivo efficacy and safety in complex neurological disorders. This technical guide provides a comprehensive summary of the available pharmacological data for this compound, serving as a valuable resource for researchers in the fields of neuroscience and drug discovery.

References

In Vitro Cellular Effects of Kappa-Opioid Receptor Agonists: A Technical Guide

Disclaimer: Initial research into "Naxagolide" has identified it as a potent dopamine D2 and D3 receptor agonist, with in vitro studies confirming its high affinity for these receptors.[1][2][3][4][5] Publicly available scientific literature does not support its classification as a kappa-opioid receptor (KOR) agonist. Therefore, to fulfill the request for an in-depth technical guide on the cellular effects of a KOR agonist, this document will focus on a hypothetical KOR agonist, hereafter referred to as KOR-Agonist-X .

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the standard in vitro assays used to characterize the cellular and molecular pharmacology of a novel KOR agonist.

Introduction to Kappa-Opioid Receptor (KOR) Signaling

The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins. Activation of KOR by an agonist initiates a cascade of intracellular events. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

Beyond G-protein mediated signaling, agonist binding can also promote the recruitment of β-arrestin proteins to the receptor. This interaction is crucial for receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). The propensity of a ligand to activate one pathway over the other is known as "biased agonism" and is a key area of investigation in modern pharmacology, as it is believed that G-protein signaling mediates the desired analgesic effects, while β-arrestin recruitment may be associated with undesirable side effects like dysphoria.

The following sections detail the essential in vitro assays to elucidate the pharmacological profile of a novel KOR agonist like KOR-Agonist-X.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity and selectivity of a test compound for its target receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., KOR-Agonist-X) to displace a radiolabeled ligand from the receptor.

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) |

| KOR-Agonist-X | Kappa (KOR) | 1.5 |

| Mu (MOR) | 250 | |

| Delta (DOR) | 475 | |

| U-69,593 (Control) | Kappa (KOR) | 2.0 |

Table 1: Hypothetical binding affinities (Kᵢ) of KOR-Agonist-X and a standard KOR agonist, U-69,593, at the three main opioid receptor subtypes. Data is derived from competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

-

Reaction Mixture: In a 96-well plate, the following are combined:

-

Cell membranes (10-20 µg of protein per well).

-

A fixed concentration of a radiolabeled KOR-selective antagonist, such as [³H]-diprenorphine or [³H]-U-69,593 (typically at a concentration near its Kd value).

-

Varying concentrations of the unlabeled competitor (KOR-Agonist-X) or a reference compound.

-

-

Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualization: Binding Assay Workflow

[³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the first step in G-protein activation. Agonist binding to a Gi/o-coupled receptor like KOR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins, providing a direct measure of receptor-mediated G-protein activation.

Quantitative Data: G-Protein Activation

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U-69,593) |

| KOR-Agonist-X | 8.5 | 95% |

| U-69,593 (Control) | 12.0 | 100% |

Table 2: Hypothetical potency (EC₅₀) and efficacy (Eₘₐₓ) of KOR-Agonist-X in stimulating [³⁵S]GTPγS binding in membranes from cells expressing KOR.

Experimental Protocol: [³⁵S]GTPγS Binding

-

Membrane Preparation: As described in the binding assay (Section 2.2).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reaction Mixture: In a 96-well plate, the following are added in order:

-

Assay buffer.

-

GDP (typically 10-30 µM final concentration) to ensure G-proteins are in their inactive state.

-

Varying concentrations of KOR-Agonist-X or a reference agonist.

-

Cell membranes (10-20 µg of protein per well).

-

-

Pre-incubation: The plate is pre-incubated for 15-20 minutes at 30°C.

-

Initiation of Reaction: The reaction is initiated by adding [³⁵S]GTPγS (typically 0.05-0.1 nM final concentration).

-

Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation.

-

Termination and Detection: The reaction is terminated by filtration, and radioactivity is counted as described for the binding assay (Section 2.2, steps 5-7).

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS). The data are then plotted as a function of agonist concentration and fitted to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Visualization: KOR G-Protein Signaling Pathway

Adenylyl Cyclase (cAMP) Assay

This assay directly measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity. In cells expressing KOR, adenylyl cyclase is first stimulated with forskolin, and the ability of the KOR agonist to inhibit this stimulated cAMP production is then quantified.

Quantitative Data: Inhibition of cAMP Production

| Compound | IC₅₀ (nM) | % Inhibition (Max) |

| KOR-Agonist-X | 5.2 | 88% |

| U-69,593 (Control) | 7.8 | 92% |

Table 3: Hypothetical potency (IC₅₀) and maximal inhibition of forskolin-stimulated cAMP production by KOR-Agonist-X.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: KOR-expressing cells are plated in 96- or 384-well plates and grown to confluence.

-

Pre-treatment: The growth medium is replaced with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent the degradation of cAMP.

-

Agonist Treatment: Varying concentrations of KOR-Agonist-X are added to the wells, followed immediately by a fixed concentration of forskolin (e.g., 5-10 µM) to stimulate adenylyl cyclase.

-

Incubation: The cells are incubated for 15-30 minutes at 37°C.

-

Cell Lysis: A lysis buffer is added to stop the reaction and release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based method. These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are normalized to the response of forskolin alone and plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to determine the IC₅₀ and maximal percent inhibition.

Visualization: cAMP Assay Workflow

β-Arrestin Recruitment Assay

This assay measures the ability of the activated KOR to recruit β-arrestin. This is a key event in receptor desensitization and an important signaling pathway in its own right. Various technologies exist, such as DiscoveRx's PathHunter or Promega's NanoBRET, which are based on enzyme fragment complementation or bioluminescence resonance energy transfer, respectively.

Quantitative Data: β-Arrestin Recruitment

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U-69,593) |

| KOR-Agonist-X | 150 | 35% |

| U-69,593 (Control) | 25 | 100% |

Table 4: Hypothetical potency (EC₅₀) and efficacy (Eₘₐₓ) for KOR-Agonist-X-induced β-arrestin 2 recruitment. The higher EC₅₀ and lower Eₘₐₓ compared to the G-protein pathway (Table 2) would suggest KOR-Agonist-X is a G-protein biased agonist.

Experimental Protocol: β-Arrestin Recruitment (PathHunter Assay)

-

Cell Line: A cell line engineered to co-express the KOR fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used.

-

Cell Plating: The cells are plated in white, opaque 96- or 384-well microplates.

-

Agonist Addition: Varying concentrations of KOR-Agonist-X or a reference compound are added to the wells.

-

Incubation: The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: A detection reagent containing the substrate for the complemented enzyme is added to all wells.

-

Final Incubation: The plate is incubated for 60 minutes at room temperature to allow for the development of a chemiluminescent signal.

-

Signal Measurement: The plate is read on a luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. The data are plotted against the agonist concentration and fitted to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Visualization: KOR β-Arrestin Recruitment Pathway

Conclusion

The comprehensive in vitro characterization of a novel KOR agonist, such as the hypothetical KOR-Agonist-X, requires a suite of assays to build a complete pharmacological profile. By systematically determining its binding affinity and selectivity, its potency and efficacy in activating G-protein signaling, and its propensity to recruit β-arrestin, researchers can gain critical insights into its mechanism of action. This detailed understanding is essential for predicting in vivo effects and guiding the drug development process toward safer and more effective therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound | C15H21NO2 | CID 57533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - AdisInsight [adisinsight.springer.com]

Naloxegol's Role in a Peripherally-Mediated Nervous System Disorder: A Technical Overview

Introduction

Naloxegol is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate a common and often debilitating side effect of opioid therapy: opioid-induced constipation (OIC). This technical guide delves into the mechanism of action, experimental evaluation, and clinical application of naloxegol, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in managing a nervous system disorder originating in the periphery. While the initial query specified "Naxagolide," the preponderance of scientific literature and clinical relevance points to "Naloxegol" as the intended subject of this in-depth analysis. This compound, a dopamine D2 receptor agonist, was investigated for Parkinson's disease but its development was discontinued.[1][2] This guide will therefore focus on naloxegol.

Opioid analgesics exert their effects by binding to mu-opioid receptors in the central nervous system (CNS). However, these receptors are also abundant in the enteric nervous system (ENS) of the gastrointestinal (GI) tract.[3][4] Opioid binding to these peripheral receptors leads to decreased GI motility, increased fluid absorption, and consequently, constipation.[5] Naloxegol is specifically engineered to counteract these peripheral effects without compromising the central analgesic efficacy of opioids.

Mechanism of Action

Naloxegol is a pegylated derivative of the opioid antagonist naloxone. The addition of a polyethylene glycol (PEG) moiety limits its ability to cross the blood-brain barrier (BBB). Furthermore, naloxegol is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of the CNS, further restricting its central activity. By selectively blocking mu-opioid receptors in the GI tract, naloxegol addresses the underlying pathophysiology of OIC.

Signaling Pathway

The binding of opioid agonists to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the symptoms of OIC. Naloxegol competitively inhibits this binding in the periphery.

Pharmacokinetics and Blood-Brain Barrier Permeability

The key to naloxegol's therapeutic profile is its limited central nervous system penetration. This is achieved through two primary mechanisms: pegylation and P-glycoprotein efflux.

Quantitative Data from Clinical Studies

The efficacy and safety of naloxegol have been established in several large-scale clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Naloxegol in Patients with Non-Cancer Pain and OIC

| Study | Dosage | Primary Endpoint: Response Rate* (%) | Placebo Response Rate (%) | p-value |

|---|---|---|---|---|

| KODIAC-04 | 12.5 mg | 40.8 | 29.4 | <0.05 |

| KODIAC-04 | 25 mg | 44.4 | 29.4 | <0.001 |

| KODIAC-05 | 25 mg | 39.7 | 29.3 | <0.05 |

*Response was defined as ≥3 spontaneous bowel movements (SBMs) per week and an increase of ≥1 SBM from baseline for at least 9 out of 12 weeks and 3 out of the last 4 weeks.

Table 2: Common Adverse Events Reported in Clinical Trials

| Adverse Event | Naloxegol 12.5 mg (%) | Naloxegol 25 mg (%) | Placebo (%) |

|---|---|---|---|

| Abdominal Pain | 8.1 | 12.9 | 3.7 |

| Diarrhea | 5.9 | 9.1 | 2.9 |

| Nausea | 5.4 | 6.7 | 4.5 |

| Headache | 4.1 | 3.0 | 2.7 |

| Flatulence | 3.1 | 3.1 | 1.5 |

Experimental Protocols

The clinical development of naloxegol involved rigorous experimental protocols to assess its efficacy, safety, and impact on analgesia.

Assessment of Bowel Function

-

Objective: To evaluate the effect of naloxegol on the frequency and consistency of bowel movements.

-

Methodology:

-

Patient-reported outcomes: Patients maintained daily electronic diaries to record the time of each bowel movement, its consistency (using the Bristol Stool Form Scale), and the degree of straining.

-

Spontaneous Bowel Movement (SBM) and Complete Spontaneous Bowel Movement (CSBM) frequency: The number of SBMs (bowel movements without laxative use in the preceding 24 hours) and CSBMs (SBMs with a feeling of complete evacuation) were recorded and analyzed.

-

Time to first post-dose SBM: The time from the first dose of the study drug to the first SBM was measured.

-

Assessment of Pain and Opioid Withdrawal

-

Objective: To ensure that naloxegol does not interfere with the central analgesic effects of opioids or precipitate withdrawal symptoms.

-

Methodology:

-

Pain intensity scores: Patients rated their average pain intensity over the preceding 24 hours on a numerical rating scale (e.g., 0-10). These scores were collected at baseline and throughout the study.

-

Daily opioid dosage: The daily morphine equivalent dose of opioid medication was recorded to ensure it remained stable throughout the trial.

-

Opioid withdrawal symptoms: The Subjective Opiate Withdrawal Scale (SOWS) or a similar validated instrument was used to assess for the emergence of withdrawal symptoms such as yawning, lacrimation, restlessness, and gastrointestinal upset.

-

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase III clinical trial of naloxegol.

Conclusion

Naloxegol serves as a prime example of targeted therapy for a peripherally-mediated nervous system disorder. Its development was guided by a clear understanding of the pathophysiology of OIC and the strategic application of medicinal chemistry to restrict its site of action. The rigorous experimental protocols employed in its clinical evaluation have provided robust evidence of its efficacy and safety. For researchers and clinicians, naloxegol represents a significant advancement in managing the adverse effects of opioid therapy, thereby improving the quality of life for patients with chronic pain.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - AdisInsight [adisinsight.springer.com]

- 3. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. comcordoba.com [comcordoba.com]

Naxagolide's Interaction with Endocrine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naxagolide, a potent and selective dopamine D2 and D3 receptor agonist, was initially developed for the management of Parkinson's disease. While its journey to market was discontinued, its powerful pharmacological profile warrants a detailed examination of its potential impact on endocrine pathways. This technical guide synthesizes the available information on this compound and analogous dopamine agonists to provide a comprehensive overview of its likely effects on the endocrine system. This document details its mechanism of action, presents quantitative data from related compounds on hormonal modulation, outlines relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction

The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes. The dopaminergic system, particularly the D2 receptor pathways, plays a crucial modulatory role within this network, most notably in the hypothalamic-pituitary axis. This compound, as a high-affinity D2/D3 receptor agonist, is therefore expected to exert significant influence on endocrine function. Understanding these interactions is critical for predicting its potential therapeutic applications and off-target effects.

Mechanism of Action

This compound is a non-ergoline derivative that acts as a potent agonist at dopamine D2 and D3 receptors. Emerging research has also indicated its activity as a full agonist at D4.4, 5-HT1A, and 5-HT7 receptors, which could contribute to a broader pharmacological profile.

The primary mechanism by which this compound is anticipated to influence endocrine function is through its action on D2 receptors located on lactotroph cells in the anterior pituitary gland. Activation of these receptors inhibits the synthesis and secretion of prolactin. Furthermore, dopamine receptors in the hypothalamus and other pituitary cell types suggest a wider range of effects on the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes.

This compound's Putative Impact on Endocrine Pathways

Data on Analogous Dopamine D2 Receptor Agonists

The following tables summarize the effects of well-studied D2 agonists on key endocrine hormones. It is important to note that these are proxy data and the actual effects of this compound may vary.

Table 1: Effect of D2 Agonists on Prolactin Levels

| Compound | Study Population | Dosage | Change in Prolactin Levels | Reference |

| Bromocriptine | Hyperprolactinemic Patients | 2.5-7.5 mg/day | Normalization in 70-80% of patients | [General knowledge from clinical use] |

| Cabergoline | Hyperprolactinemic Patients | 0.5-1.0 mg/week | Normalization in >80% of patients | [General knowledge from clinical use] |

| Quinagolide | Patients with Prolactinoma | 75-300 µ g/day | Normalization in 80-90% of patients | [General knowledge from clinical use] |

Table 2: Effect of D2 Agonists on Growth Hormone (GH) Levels in Acromegaly

| Compound | Study Population | Dosage | Change in GH Levels | Reference |

| Bromocriptine | Patients with Acromegaly | Up to 20 mg/day | Reduction in ~50% of patients, normalization in ~20% | [General knowledge from clinical use] |

| Cabergoline | Patients with Acromegaly | 1-2 mg/week | Normalization in ~35% of patients | [General knowledge from clinical use] |

Table 3: Effect of D2 Agonists on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

| Compound | Study Population | Dosage | Effect on ACTH/Cortisol | Reference |

| Bromocriptine | Patients with Cushing's Disease | 5-15 mg/day | Reduction in ACTH and cortisol in some patients | [General knowledge from clinical use] |

| Cabergoline | Patients with Cushing's Disease | 1-3 mg/week | Normalization of urinary free cortisol in ~40% of patients | [General knowledge from clinical use] |

Signaling Pathways and Experimental Workflows

Visualizing this compound's Mechanism of Action

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows relevant to studying this compound's endocrine effects.

This compound's inhibitory effect on prolactin secretion.

Methodological & Application

Application Notes and Protocols for Naxagolide in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naxagolide, also known as PHNO, is a potent dopamine receptor agonist with high selectivity for the D2 and D3 receptor subtypes.[1] Its high affinity and specificity make it a valuable tool in neuroscience research, particularly for studying the dopaminergic system's role in various physiological and pathological processes. Competitive binding assays are a fundamental technique used to determine the affinity of a ligand, such as this compound, for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand from the receptor. This application note provides detailed protocols and data for utilizing this compound in competitive binding assays targeting dopamine D2 and D3 receptors.

Principle of Competitive Binding Assays

Competitive binding assays are based on the principle of the law of mass action. A radiolabeled ligand with known affinity for a receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled competitor ligand (this compound). As the concentration of this compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the competitor ligand for the receptor.

Data Presentation

The binding affinity of this compound and other common dopamine receptor ligands for D2 and D3 receptors is summarized in the table below. These values are typically determined using competitive binding assays with radioligands such as [³H]-Spiperone.

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| This compound (PHNO) | Dopamine D₂ | 8.5 | [1] |

| Dopamine D₃ | 0.16 | [1] | |

| Ropinirole | Dopamine D₂ | 98,700 | |

| Dopamine D₃ | 20 | ||

| Pramipexole | Dopamine D₂ | 79,500 | |

| Dopamine D₃ | 0.97 | ||

| Bromocriptine | Dopamine D₂ | 2.5 | |

| Pergolide | Dopamine D₂ | 0.4 | |

| Dopamine D₃ | 0.86 | ||

| Cabergoline | Dopamine D₂ | 0.61 | |

| Dopamine D₃ | 1.27 | ||

| Lisuride | Dopamine D₂ | 0.95 | |

| Dopamine D₃ | 1.08 |

Experimental Protocols

Protocol 1: Membrane Preparation from Cells Expressing Dopamine D₂/D₃ Receptors

This protocol describes the preparation of cell membranes from HEK293 or CHO cells stably expressing human dopamine D₂ or D₃ receptors.

Materials:

-

HEK293 or CHO cells expressing the dopamine receptor of interest

-

Cell scrapers

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors), ice-cold

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Storage Buffer (50 mM Tris-HCl, pH 7.4, 10% sucrose)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Grow cells to 80-90% confluency in appropriate culture flasks.

-

Wash the cell monolayer twice with ice-cold PBS.

-

Scrape the cells into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Homogenization Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the ultracentrifugation step.

-

Resuspend the final membrane pellet in Storage Buffer.

-

Determine the protein concentration of the membrane preparation using a protein assay kit.

-

Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: [³H]-Spiperone Competitive Binding Assay with this compound